molecular formula C12H11N3O3S B11147286 2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide

2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide

Cat. No.: B11147286
M. Wt: 277.30 g/mol
InChI Key: ZQXFXIIFXTTXIC-WEVVVXLNSA-N
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Description

2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thioxoimidazolidinone moiety linked to a phenoxyacetamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thioxoimidazolidinone Moiety: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.

    Coupling with Phenoxyacetic Acid: The thioxoimidazolidinone intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The thioxoimidazolidinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share a similar thioxoimidazolidinone structure and are known for their antidiabetic properties.

    Phenoxyacetic Acid Derivatives: Compounds with a phenoxyacetic acid moiety are widely studied for their herbicidal and pharmaceutical applications.

Uniqueness

2-{4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide is unique due to the combination of the thioxoimidazolidinone and phenoxyacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C12H11N3O3S/c13-10(16)6-18-8-3-1-7(2-4-8)5-9-11(17)15-12(19)14-9/h1-5H,6H2,(H2,13,16)(H2,14,15,17,19)/b9-5+

InChI Key

ZQXFXIIFXTTXIC-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)OCC(=O)N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)OCC(=O)N

Origin of Product

United States

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